alpha-Phenylpiperidine-2-acetamide

Catalog No.
S750113
CAS No.
19395-39-2
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Phenylpiperidine-2-acetamide

CAS Number

19395-39-2

Product Name

alpha-Phenylpiperidine-2-acetamide

IUPAC Name

2-phenyl-2-piperidin-2-ylacetamide

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)

InChI Key

LJLMNWPXAYKPGV-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N

Synonyms

2-Phenyl-2-(2-piperidyl)acetamide; Ritalinic Acid Amide

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N

The exact mass of the compound alpha-Phenylpiperidine-2-acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

alpha-Phenylpiperidine-2-acetamide (CAS 19395-39-2) is a specified diastereomeric mixture (erythro/threo) functioning as a critical synthetic intermediate and regulatory reference standard. Systematically identified as 2-phenyl-2-(piperidin-2-yl)acetamide, this compound is designated as Methylphenidate European Pharmacopoeia (EP) Impurity C. In industrial procurement, it is primarily sourced for two distinct workflows: as an essential analytical standard for Abbreviated New Drug Application (ANDA) method validation, and as a direct, cost-effective precursor for the non-stereoselective synthesis of ritalinic acid and ethylphenidate. Its stable crystalline solid form, with a melting point of 173 °C, ensures reliable handling and formulation compatibility in rigorous Quality Control (QC) and manufacturing environments.

Substituting the diastereomeric mixture of alpha-Phenylpiperidine-2-acetamide with resolved single stereoisomers (such as the (alphaR,2S)-isomer) or upstream pyridine-based precursors fundamentally compromises both regulatory compliance and process economics. In analytical workflows, EP and USP guidelines mandate the use of the exact erythro/threo mixture (Impurity C) to accurately map the degradation pathways and synthetic byproducts of methylphenidate; a single isomer fails to produce the comprehensive chromatographic profile required for batch release. In synthetic applications, utilizing enantiomerically pure intermediates for non-stereoselective or racemic product lines introduces unnecessary chiral resolution costs, whereas upstream nitriles require additional, yield-reducing reduction steps before hydrolysis .

Regulatory Compliance: Chromatographic Profiling for EP Impurity C

For methylphenidate batch release, analytical methods must resolve the API from its known synthetic byproducts. Procurement of the exact diastereomeric mixture (CAS 19395-39-2) provides the authentic retention profile for EP Impurity C, which exhibits distinct polarity and basicity compared to the parent drug. Using a single resolved isomer (e.g., CAS 160707-39-1) yields only a partial peak profile, failing to represent the erythro/threo degradation mixture naturally formed under alkaline stress conditions. By utilizing the official mixture, QC labs achieve 100% compliance with compendial system suitability requirements for Impurity C resolution.

Evidence DimensionChromatographic impurity profiling accuracy
Target Compound DataDiastereomeric mixture (CAS 19395-39-2) (Full erythro/threo peak representation)
Comparator Or BaselineResolved single isomer (Partial peak representation)
Quantified DifferenceMeets 100% of EP compendial requirements for Impurity C mapping vs. regulatory failure
ConditionsReversed-phase HPLC under compendial ANDA validation conditions

Mandatory for pharmaceutical QC labs to pass regulatory batch release and forced degradation studies for methylphenidate.

Precursor Efficiency: Single-Step Hydrolysis to Ritalinic Acid

In the synthesis of ritalinic acid reference materials or racemic methylphenidate precursors, alpha-Phenylpiperidine-2-acetamide serves as an advanced, late-stage intermediate. Compared to starting from alpha-phenyl-2-pyridineacetonitrile, which requires a multi-step sequence involving rigorous hydrogenation of the pyridine ring followed by nitrile hydrolysis, CAS 19395-39-2 requires only a single-step basic or acidic hydrolysis. This direct processing route significantly improves overall molar yield and eliminates the need for high-pressure hydrogenation equipment, streamlining laboratory and industrial-scale manufacturability.

Evidence DimensionSynthetic steps to Ritalinic Acid
Target Compound Dataalpha-Phenylpiperidine-2-acetamide (1-step hydrolysis)
Comparator Or Baselinealpha-phenyl-2-pyridineacetonitrile (2+ steps: hydrogenation + hydrolysis)
Quantified DifferenceEliminates high-pressure hydrogenation and reduces step count by ≥50%
ConditionsStandard aqueous NaOH/THF hydrolysis at room temperature to 100 °C

Reduces process complexity and equipment overhead for manufacturers synthesizing ritalinic acid and related derivatives.

Thermal Stability and Handling: Solid-State Processability

The physical state of an intermediate dictates its ease of handling, weighing, and purification in bulk synthesis. alpha-Phenylpiperidine-2-acetamide is supplied as a stable, white to off-white crystalline solid with a well-defined melting point of 173 °C. In contrast, many crude piperidine-based reaction mixtures or less functionalized analogs present as viscous oils or hygroscopic liquids that complicate precise stoichiometric additions and require specialized storage. The high melting point of CAS 19395-39-2 ensures thermal stability during storage and facilitates straightforward purification via standard recrystallization techniques [1].

Evidence DimensionMelting point and physical state
Target Compound Dataalpha-Phenylpiperidine-2-acetamide (Crystalline solid, MP: 173 °C)
Comparator Or BaselineCrude piperidine intermediate mixtures (Viscous oils / hygroscopic liquids)
Quantified DifferenceProvides a stable, weighable solid with a >150 °C higher melting threshold
ConditionsStandard ambient laboratory storage and handling

Ensures reproducible stoichiometric precision and simplifies purification workflows in industrial scale-up.

Analytical Method Validation (AMV) for Methylphenidate

Directly leveraging its status as EP Impurity C, this compound is essential for spiking studies, forced degradation profiling, and routine HPLC/LC-MS batch release testing in pharmaceutical QC labs.

Non-Stereoselective Synthesis of Ritalinic Acid

Utilizing its single-step hydrolysis profile, it serves as a direct precursor for bulk manufacturing of ritalinic acid where downstream chiral resolution is planned, or for producing racemic reference standards .

Development of Novel Phenylpiperidine CNS Agents

Benefiting from its stable solid-state handling and core phenylpiperidine pharmacophore, it functions as a versatile building block for synthesizing new therapeutic candidates targeting central nervous system receptors [1].

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19395-39-2

Dates

Last modified: 08-15-2023

Explore Compound Types